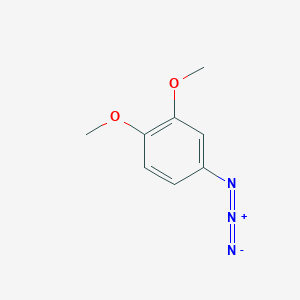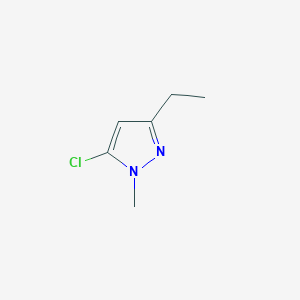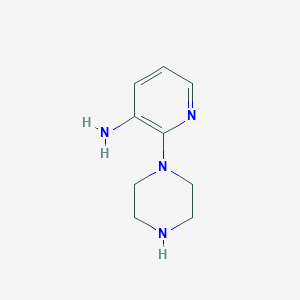
2-(Piperazin-1-yl)pyridin-3-amine
Overview
Description
“2-(Piperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C9H14N4 . It is used as a reagent in the synthesis of anticancer agents . It is also an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the compound’s Infrared (IR) spectrum can provide information about the types of bonds present in the molecule, while its Nuclear Magnetic Resonance (NMR) spectrum can provide information about the compound’s carbon and hydrogen environments .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be diverse, depending on the reaction conditions and the presence of other reactants . For instance, the compound can undergo acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point, boiling point, density, and molecular weight can be determined .
Scientific Research Applications
Anticancer Activity
2-(Piperazin-1-yl)pyridin-3-amine and its derivatives have shown potential in anticancer research. Kumar et al. (2013) synthesized derivatives that exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This highlights the compound's potential in the development of new chemotherapeutic agents (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Structural Diversity in Metal Complexes
Research by Purkait et al. (2017) focused on the synthesis of group 12 metal complexes using 2-(piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine. The study revealed that the piperazine nitrogen in the compound participates in coordination, leading to diverse structural forms in metal complexes, which could have implications in material science and coordination chemistry (Purkait, S., Aullón, G., Zangrando, E., & Chakraborty, P., 2017).
Role in Solubility and Anti-Proliferative Activity
Filak et al. (2014) explored the combination of indoloquinoline and piperazine to create hybrids for potential antitumor agents. Their study found that the position of the metal-binding site significantly impacts the aqueous solubility and antiproliferative activity of these complexes, providing insights for the design of more effective chemotherapeutic agents (Filak, L., Kalinowski, D., Bauer, T., Richardson, D., & Arion, V., 2014).
Application in Catalytic Activity
Mennenga et al. (2015) studied the synthesis of polymethacrylates containing 4-amino-pyridyl derivative covalently attached, which included derivatives of this compound. These compounds demonstrated effective catalysis in acylation chemistry, suggesting potential applications in organic synthesis and industrial processes (Mennenga, T., Dorn, J. G., Menzel, J.-P., & Ritter, H., 2015).
Structural and Binding Properties
Studies by Jiang et al. (2010) on compounds such as N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate have contributed to understanding the structural properties and binding behaviors of such compounds. These insights are valuable in the field of crystallography and molecular design (Jiang, Q., & Lu, C.-X., 2010).
Potential in Neurological Applications
Shiozawa et al. (1984) investigated the structure-activity relationships of 2-(2-aminoethyl)pyridines, derivatives of this compound, for antivertigo action. The study's findings on the modification of the amine moiety could inform the development of treatments for neurological disorders like vertigo (Shiozawa, A., Ichikawa, Y., Komuro, C., Idzu, G., Ishikawa, M., Kurashige, S., Miyazaki, H., Yamanaka, H., & Sakamoto, T., 1984).
Future Directions
The future directions for “2-(Piperazin-1-yl)pyridin-3-amine” could involve its use in the development of novel anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and proteins at the molecular level is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and function, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. These threshold effects are important for understanding the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization patterns can affect its interactions with biomolecules and its overall function within cells .
Properties
IUPAC Name |
2-piperazin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRPCPYROZNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439196 | |
| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-62-5 | |
| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


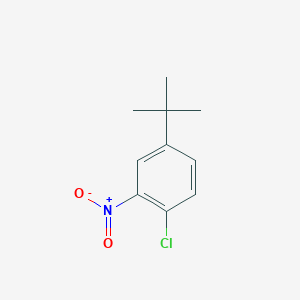
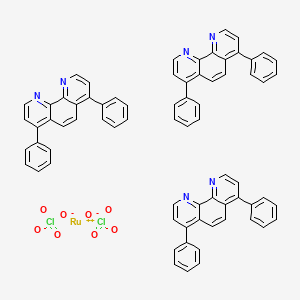
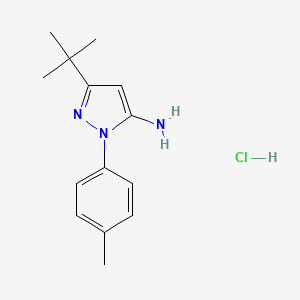
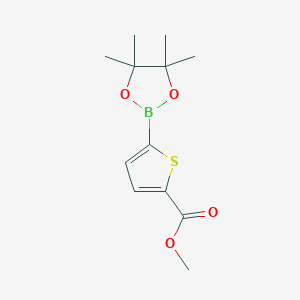
![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)


